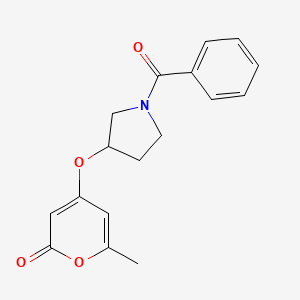

4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

4-((1-Benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a 6-methyl-2H-pyran-2-one core substituted at the 4-position with a (1-benzoylpyrrolidin-3-yl)oxy group. Its molecular formula is C24H23NO5 (molecular weight: 405.4), as inferred from structurally related compounds . The benzoylpyrrolidine moiety introduces conformational rigidity and lipophilicity, which may influence pharmacological properties such as receptor binding or metabolic stability.

Properties

IUPAC Name |

4-(1-benzoylpyrrolidin-3-yl)oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-9-15(10-16(19)21-12)22-14-7-8-18(11-14)17(20)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZRRMGXXOEYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

Formation of the Pyranone Ring: The pyranone ring is synthesized through a condensation reaction involving a suitable aldehyde and a diketone.

Coupling Reaction: Finally, the benzoylpyrrolidine moiety is coupled with the pyranone ring through an etherification reaction using a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.

Scientific Research Applications

4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Industrial Applications: The compound can be used in the development of new industrial processes or products, such as catalysts or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpyrrolidine moiety may interact with hydrophobic pockets in proteins, while the pyranone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Pyran-2-one Core

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)

- Structure : Differs by replacing the pyrrolidine-oxy group with a 2-benzoylallyl chain.

- Synthesis: Formed via reaction of 4-hydroxy-6-methylpyran-2-one with 1-aryl-2-(dimethylaminomethyl)prop-2-en-1-ones in base-free conditions .

- Key Properties: Molecular formula: C16H14O4 (MW: 270.28) . Reactivity: The enone double bond in 7a allows further nucleophilic additions (e.g., with butylamine or 2-aminopyridine) to yield substituted derivatives (e.g., 14b, 14e) .

4-(β-Glucopyranosyloxy)-6-methyl-2H-pyran-2-one (Compound 2 from Cuscuta reflexa)

Derivatives with Heterocyclic Substituents

4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (5f)

Benzoyl-Substituted Analogues

4-((1-(3-(Benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Structure : Differs by a benzyloxy group appended to the benzoyl moiety.

- Key Properties: Molecular formula: C24H23NO5 (MW: 405.4) .

- Comparison : The benzyloxy group increases steric bulk and lipophilicity, which could enhance metabolic stability but reduce solubility in polar solvents.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and what key reaction conditions are involved?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyrrolidine-benzoyl moiety via amidation or coupling reactions. For ether linkage formation (e.g., between pyrrolidine and pyranone), Mitsunobu or nucleophilic substitution reactions are employed. A critical step is the purification of intermediates using column chromatography or recrystallization, as demonstrated in the synthesis of analogous compounds where refluxing with chloranil in xylene followed by NaOH treatment and methanol recrystallization yielded high-purity products . Reaction conditions such as solvent choice (e.g., toluene/heptane mixtures), temperature (reflux), and catalyst use (e.g., ZnCl₂ for cyclization) are pivotal for optimizing yields .

Q. How is the structural elucidation of this compound typically performed?

- Methodological Answer : Structural confirmation relies on a combination of NMR (¹H, ¹³C, 2D-COSY) for resolving stereochemistry and functional groups, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For example, X-ray diffraction was used to resolve the crystal structure of a related pyran-2-one derivative, confirming bond angles and spatial arrangement of substituents . Infrared (IR) spectroscopy further aids in identifying carbonyl (C=O) and ether (C-O-C) stretches.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line sensitivity, incubation time) or compound purity. To resolve contradictions:

- Standardize purity : Use HPLC (≥95% purity, as in pharmacopeial guidelines) and quantify impurities via LC-MS .

- Control experimental variables : Replicate assays under identical conditions (e.g., pH, temperature) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What experimental design considerations are critical when evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?

- Methodological Answer : Key considerations include:

- Dose optimization : Use split-plot designs to test multiple doses across animal cohorts while controlling for inter-individual variability .

- Bioavailability assessment : Measure plasma concentration-time profiles via LC-MS/MS and calculate parameters (AUC, Cₘₐₓ, t₁/₂).

- Tissue distribution : Apply radiolabeled analogs or imaging techniques (e.g., PET) to track compound localization.

- ADME profiling : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays, referencing protocols for similar heterocyclic compounds .

Q. What methodologies are recommended for assessing the environmental fate and ecological risks of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Environmental partitioning : Determine log P (octanol-water) and soil adsorption coefficients (Kd) to predict mobility.

- Biotic/abiotic degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH, UV light).

- Ecotoxicity assays : Use standardized OECD tests (e.g., Daphnia magna acute toxicity, algal growth inhibition) to estimate EC₅₀ values.

- Risk modeling : Integrate data into probabilistic models (e.g., USEtox) to quantify human and ecosystem exposure thresholds.

Q. In designing experiments to explore the structure-activity relationship (SAR) of derivatives, what synthetic and analytical strategies are essential?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing benzoyl with sulfonyl groups) using parallel synthesis or late-stage functionalization .

- Activity cliffs analysis : Use computational tools (e.g., molecular docking) to correlate structural changes (e.g., steric bulk, H-bond donors) with bioactivity shifts.

- High-throughput screening : Employ 96-well plate assays to rapidly test derivatives against target enzymes (e.g., kinases, proteases) and validate hits via dose-response curves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.